molecular formula C24H44ClN B12674858 Benzylbis(2-ethylhexyl)methylammonium chloride CAS No. 94277-42-6

Benzylbis(2-ethylhexyl)methylammonium chloride

Cat. No.: B12674858
CAS No.: 94277-42-6
M. Wt: 382.1 g/mol
InChI Key: BQQCAPXEKWTBKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylbis(2-ethylhexyl)methylammonium chloride: is a quaternary ammonium compound with the molecular formula C24H44ClN. It is known for its surfactant properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylbis(2-ethylhexyl)methylammonium chloride typically involves the quaternization of benzylamine with 2-ethylhexyl chloride and methyl chloride. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzylbis(2-ethylhexyl)methylammonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylbis(2-ethylhexyl)methylammonium oxide, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

Benzylbis(2-ethylhexyl)methylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzylbis(2-ethylhexyl)methylammonium chloride exerts its effects involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications .

Properties

CAS No.

94277-42-6

Molecular Formula

C24H44ClN

Molecular Weight

382.1 g/mol

IUPAC Name

benzyl-bis(2-ethylhexyl)-methylazanium;chloride

InChI

InChI=1S/C24H44N.ClH/c1-6-10-15-22(8-3)19-25(5,20-23(9-4)16-11-7-2)21-24-17-13-12-14-18-24;/h12-14,17-18,22-23H,6-11,15-16,19-21H2,1-5H3;1H/q+1;/p-1

InChI Key

BQQCAPXEKWTBKD-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+](C)(CC1=CC=CC=C1)CC(CC)CCCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.